3-Chloro-D-phenylalanine
CAS No.: 80126-52-9
Cat. No.: VC21543314
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80126-52-9 |
---|---|
Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.63 g/mol |
IUPAC Name | (2R)-2-amino-3-(3-chlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Standard InChI Key | JJDJLFDGCUYZMN-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)Cl)C[C@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC(=CC(=C1)Cl)CC(C(=O)O)N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)CC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
3-Chloro-D-phenylalanine, also known as m-Chloro-D-phenylalanine or H-D-Phe(3-Cl)-OH, is a modified amino acid with a chlorine atom positioned at the meta position of the phenyl ring. This derivative belongs to the D-series of amino acids, which are less common in nature than their L-counterparts but hold significant importance in pharmaceutical research and peptide design.
The compound's chemical structure consists of an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain containing a meta-chlorinated phenyl group. The presence of the chlorine atom significantly alters the electronic properties of the phenyl ring, creating unique reactivity patterns compared to unmodified phenylalanine.
Physical and Chemical Properties
The physical and chemical properties of 3-Chloro-D-phenylalanine provide important insights into its behavior in various experimental conditions:
Property | Value |
---|---|
Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.63 g/mol |
Boiling Point | 339.5±32.0 °C (Predicted) |
Density | 1.336±0.06 g/cm³ (Predicted) |
Recommended Storage Temperature | 0°C |
pKa Values | pK1: 2.17(+1); pK2: 8.91(0) at 25°C |
These properties are derived from the racemic mixture (DL-form) , but are relevant to understanding the behavior of the D-isomer as well. The compound's relatively high boiling point reflects its amino acid nature, while the pKa values indicate its acid-base behavior in solution.
Structural Characteristics
The D-configuration of this amino acid refers to its absolute stereochemistry, which is opposite to the naturally predominant L-amino acids. This structural feature is particularly significant in biological systems, where stereochemistry plays a crucial role in molecular recognition and binding. The chlorine substitution at the meta position alters the electron density distribution across the aromatic ring, influencing both the compound's reactivity and its interactions with biological targets.
Synthesis Methods
The synthesis of 3-Chloro-D-phenylalanine represents an important area of research in organic chemistry, with several approaches developed to produce this valuable compound with high optical purity.
Chemical Synthesis
One established method for synthesizing D-phenylalanine derivatives involves asymmetric hydrogenation of acetamidocinnamic acid derivatives followed by hydrolysis. This approach can be adapted for the synthesis of 3-Chloro-D-phenylalanine:
The process typically involves the following steps:
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Hydrogenation reduction of acetamidocinnamic acid derivatives in the presence of a chiral catalyst
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Hydrolysis reaction to remove the acetyl group, yielding the final D-phenylalanine derivative
The chemical synthesis can be represented by the following reaction scheme:
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Acetamidocinnamic acid derivative (I) → Acetamido-D-phenylalanine derivative (II)
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Acetamido-D-phenylalanine derivative (II) → D-phenylalanine derivative (III)
Catalytic Approaches
The use of transition metal-organophosphorus coordination systems as chiral catalysts has proven effective in achieving high optical purity in the synthesis of D-phenylalanine derivatives. These catalysts facilitate asymmetric hydrogenation under controlled conditions:
This method offers significant advantages in terms of optical purity, yield, and industrial applicability. The reaction can be performed in methanol, with subsequent filtration and solvent evaporation to obtain the acetamido intermediate .
Applications in Research
3-Chloro-D-phenylalanine has found extensive applications across various scientific disciplines, underscoring its versatility and importance in modern research.
Neuroscience Research
In neuroscience, this compound serves as a valuable tool for studying neurotransmitter systems, particularly in the context of amino acid metabolism and its effects on brain function. Researchers use it to investigate neurological pathways and potential therapeutic interventions for various neurological disorders .
Pharmaceutical Development
As a building block in drug synthesis, 3-Chloro-D-phenylalanine contributes to the development of novel pharmaceutical agents. Its unique structure allows for the creation of drugs with enhanced efficacy, particularly for neurological conditions. The D-configuration provides resistance to common proteolytic enzymes, potentially extending the half-life of therapeutic peptides containing this residue .
Protein Engineering
The compound plays a significant role in protein engineering efforts, where researchers incorporate it into proteins to create modified variants with specific functionalities. This application has led to advancements in biotechnology and enzyme design, opening new avenues for creating proteins with novel properties .
Biochemical Assays
3-Chloro-D-phenylalanine serves as a valuable component in various biochemical assays designed to investigate the role of amino acids in metabolic pathways. These investigations provide crucial insights into cellular functions and disease mechanisms, contributing to our understanding of fundamental biological processes .
Anticancer Research
The compound has attracted attention in anticancer research due to its structural similarity to known anticancer amino acids. Scientists are exploring its potential in developing new therapeutic approaches for cancer treatment, potentially leading to more effective and targeted interventions .
Derivatives and Related Compounds
Several derivatives of 3-Chloro-D-phenylalanine have been developed to enhance its utility in various applications, particularly in peptide synthesis and drug development.
Boc-3-chloro-D-phenylalanine
Boc-3-chloro-D-phenylalanine, also known as m-chloro-D-Phe-OH or (R)-Boc-2-amino-3-(3-chlorophenyl)propionic acid, is a protected form of 3-Chloro-D-phenylalanine that facilitates its incorporation into peptides during solid-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the amino function, preventing unwanted side reactions during peptide coupling .
This derivative has specific optical properties:
Applications of Protected Derivatives
Boc-3-chloro-D-phenylalanine finds applications in:
Research Area | Specific Applications |
---|---|
Peptide Synthesis | Building block for peptide-based drugs and therapeutics |
Drug Development | Modification of pharmacological properties in pharmaceutical agents |
Biochemical Research | Studies on protein interactions and enzyme activity |
Analytical Chemistry | Identification and quantification of amino acids in complex mixtures |
Material Science | Development of polymers with specific functionalities |
These protected derivatives enhance the utility of 3-Chloro-D-phenylalanine in scenarios where controlled reactivity is essential, such as in multi-step synthetic processes .
Research Trends and Future Directions
The ongoing research involving 3-Chloro-D-phenylalanine continues to expand its applications and uncover new potential uses.
Emerging Applications
Recent research trends suggest growing interest in:
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Development of peptidomimetics incorporating 3-Chloro-D-phenylalanine for enhanced bioavailability
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Exploration of its role in designing enzyme inhibitors with improved selectivity
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Investigation of its potential in creating materials with specialized properties
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Application in developing imaging agents for diagnostic purposes
Challenges and Opportunities
Despite its versatility, several challenges remain in the utilization of 3-Chloro-D-phenylalanine:
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Optimizing synthesis methods to achieve higher optical purity and yield
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Understanding structure-activity relationships in various biological contexts
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Developing more efficient incorporation strategies for peptide synthesis
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Exploring sustainable production methods for industrial-scale applications
Comparative Analysis
When comparing 3-Chloro-D-phenylalanine with related compounds, several distinctions emerge that highlight its unique properties and applications:
Compound | Configuration | Key Features | Primary Applications |
---|---|---|---|
3-Chloro-D-phenylalanine | D-isomer | Meta-chlorinated phenyl ring, unprotected | Pharmaceutical research, peptide synthesis |
3-Chloro-L-phenylalanine | L-isomer | Meta-chlorinated phenyl ring, unprotected | Metabolic studies, natural product analogs |
Boc-3-chloro-D-phenylalanine | D-isomer | N-protected with Boc group | Peptide synthesis, drug development |
3-Chloro-DL-phenylalanine | Racemic mixture | Contains both D and L isomers | Various research applications requiring both isomers |
This comparison illustrates how subtle structural differences can significantly impact the utility and application domain of these compounds.
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